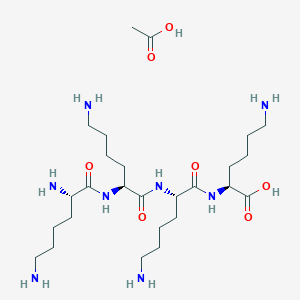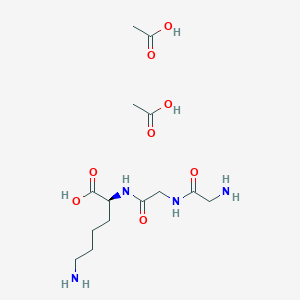
H-Gly-Gly-Lys-OH Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Gly-Gly-Lys-OH Acetate, also known as H-Gly-Gly-Lys-AcOH, is an organic compound composed of a glycylglycyl lysine residue and an acetate group. It is an important building block in the field of organic synthesis, and has been used in a variety of scientific research applications. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
H-Gly-Gly-Lys-OH Acetates-OH Acetate has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and dynamics of peptides and proteins, as well as to study the mechanism of peptide folding. In addition, it has been used to study the interactions between proteins and small molecules, as well as to study enzyme catalysis.
Mécanisme D'action
H-Gly-Gly-Lys-OH Acetates-OH Acetate is known to interact with proteins and small molecules through hydrogen bonding and electrostatic interactions. It can also form non-covalent interactions with peptide bonds, and has been shown to interact with amino acid side chains.
Biochemical and Physiological Effects
H-Gly-Gly-Lys-OH Acetates-OH Acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to bind to proteins and small molecules, and to modulate the activity of receptor proteins. In addition, it has been shown to modulate the activity of transcription factors, to induce apoptosis, and to modulate the expression of genes.
Avantages Et Limitations Des Expériences En Laboratoire
H-Gly-Gly-Lys-OH Acetates-OH Acetate has several advantages for use in lab experiments. It is a relatively stable compound and is soluble in aqueous solutions. In addition, it is relatively inexpensive and can be easily synthesized. However, it has some limitations. For example, it is not soluble in organic solvents, and it has limited solubility in polar solvents.
Orientations Futures
The potential applications of H-Gly-Gly-Lys-OH Acetates-OH Acetate are vast, and there are many future directions for research. For example, further research is needed to explore the interactions between this compound and proteins, as well as to understand its mechanism of action. In addition, further research is needed to explore the potential therapeutic applications of this compound, and to identify potential drug targets. Finally, further research is needed to explore the potential applications of this compound in drug delivery, and to identify new methods for synthesizing and purifying this compound.
Méthodes De Synthèse
H-Gly-Gly-Lys-OH Acetates-OH Acetate is synthesized from glycylglycine, lysine, and acetic acid. In a typical synthesis, glycylglycine and lysine are reacted in aqueous solution at a pH of 8.5, and then acetic acid is added. The resulting product is then purified by chromatography and crystallized.
Propriétés
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O4.2C2H4O2/c11-4-2-1-3-7(10(17)18)14-9(16)6-13-8(15)5-12;2*1-2(3)4/h7H,1-6,11-12H2,(H,13,15)(H,14,16)(H,17,18);2*1H3,(H,3,4)/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJCBUNLCHHDCY-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CCN)CC(C(=O)O)NC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


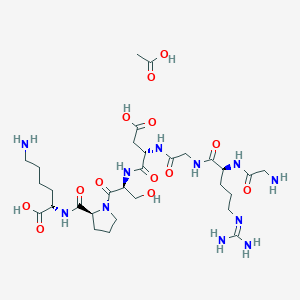
![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)
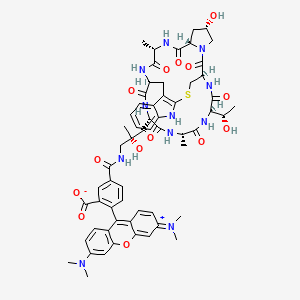



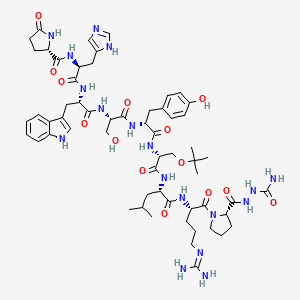
![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)

